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  • Product: (4-Ethylsulfanyl-phenyl)-acetic acid
  • CAS: 3583-58-2

Core Science & Biosynthesis

Foundational

(4-Ethylsulfanyl-phenyl)-acetic acid molecular weight and formula

Technical Monograph: (4-Ethylsulfanyl-phenyl)-acetic Acid Executive Summary (4-Ethylsulfanyl-phenyl)-acetic acid (CAS: 3583-58-2), also known as 4-(ethylthio)phenylacetic acid, is a specialized organosulfur building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Ethylsulfanyl-phenyl)-acetic Acid

Executive Summary

(4-Ethylsulfanyl-phenyl)-acetic acid (CAS: 3583-58-2), also known as 4-(ethylthio)phenylacetic acid, is a specialized organosulfur building block critical to medicinal chemistry. It serves as a pivotal intermediate in the synthesis of diaryl heterocyclic compounds, particularly cyclooxygenase-2 (COX-2) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. Its structural value lies in the para-substituted ethylthio moiety, which acts as a lipophilic anchor and a precursor to sulfonyl pharmacophores (e.g., in rofecoxib analogs). This guide details its physicochemical properties, synthetic routes, and analytical protocols for research applications.

Physicochemical Profile

The following data establishes the baseline identity and physical characteristics of the compound.

PropertyValueNotes
IUPAC Name 2-[4-(Ethylsulfanyl)phenyl]acetic acid
Common Synonyms 4-(Ethylthio)phenylacetic acid; 4-Ethylsulfanylbenzeneacetic acid
CAS Number 3583-58-2 Verified Registry Number
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol Calculated (C: 12.01, H: 1.01, O: 16.00, S: 32.06)
Physical State Solid (Crystalline powder)
Melting Point 75–78 °CLit.[1] value [1, 2]
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in waterLipophilic nature due to ethylthio group
pKa (Predicted) ~4.3 (Carboxylic acid)Typical for phenylacetic acids
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity

Synthetic Pathways

The synthesis of (4-ethylsulfanyl-phenyl)-acetic acid generally follows two primary strategies: the Willgerodt-Kindler rearrangement (Method A) or Nucleophilic Aromatic Substitution (Method B). Method A is preferred for scalability from ketone precursors.

Method A: Willgerodt-Kindler Rearrangement

This classic route converts 4-(ethylthio)acetophenone into the acetic acid derivative via a thiomorpholide intermediate.

  • Precursor Formation: Friedel-Crafts acetylation of (ethylthio)benzene yields 4-(ethylthio)acetophenone.

  • Rearrangement: Heating the acetophenone with elemental sulfur and morpholine generates the thiomorpholide.

  • Hydrolysis: Acidic or basic hydrolysis of the thiomorpholide yields the final acid.

Method B: Mercaptide Coupling (Ullmann-Type)

Direct coupling of 4-bromophenylacetic acid with sodium ethyl mercaptide (NaSEt) in the presence of a copper catalyst (e.g., CuI) and a ligand. This method avoids the evolution of H₂S gas associated with Method A.[2]

Figure 1: Synthetic Workflow (Method A & B)

Synthesis Start1 Ethylthiobenzene Step1 Friedel-Crafts Acetylation Start1->Step1 Inter1 4-(Ethylthio)acetophenone Step1->Inter1 Step2 Willgerodt-Kindler (S8, Morpholine) Inter1->Step2 Inter2 Thiomorpholide Intermediate Step2->Inter2 Step3 Hydrolysis (H2SO4/AcOH) Inter2->Step3 Final (4-Ethylsulfanyl-phenyl)- acetic acid Step3->Final Start2 4-Bromophenylacetic Acid Step4 NaSEt, CuI (Ullmann Coupling) Start2->Step4 Step4->Final

Caption: Dual synthetic pathways. Top: Willgerodt-Kindler rearrangement.[2] Bottom: Copper-catalyzed mercaptide coupling.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and HPLC.

Protocol 1: Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). (Broad, may exchange with D₂O).

  • δ 7.20 – 7.30 ppm (m, 4H): Aromatic protons. The substitution pattern is para, typically appearing as an AA'BB' system (two doublets or a multiplet) due to the similar electronegativity of the alkyl-thio and alkyl-acid groups.

  • δ 3.55 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).

  • δ 2.92 ppm (q, J=7.3 Hz, 2H): Methylene of the ethylthio group (-S-CH ₂-CH₃). Note: This shift distinguishes it from the sulfonyl analog (-SO₂-CH₂-), which appears downfield at ~3.2 ppm.

  • δ 1.25 ppm (t, J=7.3 Hz, 3H): Methyl of the ethylthio group (-S-CH₂-CH ₃).

Protocol 2: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expect elution later than phenylacetic acid but earlier than 4-bromophenylacetic acid due to the lipophilic ethylthio tail.

Figure 2: Analytical Validation Logic

Analysis Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Ethyl Quartet @ 2.9 ppm? NMR->Check1 Check2 Aromatic AA'BB' System? Check1->Check2 Yes Fail Recrystallize / Purify Check1->Fail No (Check for Sulfoxide) HPLC HPLC-UV (254 nm) Check2->HPLC Yes Purity Purity > 98%? HPLC->Purity Result Validated Batch Purity->Result Yes Purity->Fail No Fail->Sample

Caption: Decision tree for spectroscopic validation. Key checkpoint: Ethyl quartet shift confirms oxidation state.

Therapeutic Potential & Applications

This compound is rarely the final active pharmaceutical ingredient (API) but serves as a crucial "scaffold" intermediate.

  • COX-2 Inhibitor Synthesis: The ethylthio group is readily oxidized to an ethylsulfonyl group (-SO₂Et) using oxidants like Oxone® or m-CPBA. The resulting sulfone is a classic pharmacophore found in Coxibs (e.g., Etoricoxib analogs) [3].

  • Bioisostere Development: The phenylacetic acid moiety mimics the side chains of various NSAIDs (e.g., Diclofenac, Ibuprofen derivatives). Researchers modify the para-position to tune metabolic stability and lipophilicity.

  • Metabolic Pathway Studies: Used as a probe to study S-oxidation metabolism by cytochrome P450 enzymes.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.[4]

  • Handling: Use in a fume hood. The thioether moiety may have a characteristic disagreeable odor, though less potent than low-molecular-weight thiols.

  • Storage: Store at room temperature (RT), kept dry. Inert atmosphere (N₂) recommended to prevent slow oxidation to sulfoxide over long periods.

References

  • Kolab Shop. (2024). Chemical Properties of CAS 3583-58-2. Retrieved from [Link]

  • Asian Journal of Chemistry. (2005). Synthesis of Rofecoxib and Study of Lactone Ring Stability. (Contextual reference on sulfide-to-sulfone oxidation in drug synthesis). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (4-Ethylphenyl)acetic acid (Analogous Structure Data). Retrieved from [Link]

  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.[2] (Methodology reference for Willgerodt-Kindler of thio-analogs). Retrieved from

Sources

Exploratory

(4-Ethylsulfanyl-phenyl)-acetic acid CAS number and identifiers

An In-Depth Technical Guide to (4-Ethylsulfanyl-phenyl)-acetic acid Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-Ethylsulfanyl-phenyl)-acetic acid, a significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Ethylsulfanyl-phenyl)-acetic acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Ethylsulfanyl-phenyl)-acetic acid, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.

Core Compound Identification

(4-Ethylsulfanyl-phenyl)-acetic acid, also known as 2-[4-(Ethylsulfanyl)phenyl]acetic acid, is a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are known to be important building blocks in the synthesis of various pharmaceuticals, including anti-inflammatory drugs like Diclofenac and Felbinac.[1]

IdentifierValueSource
CAS Number 3583-58-2[2]
IUPAC Name 2-[4-(Ethylsulfanyl)phenyl]acetic acid[2]
Molecular Formula C10H12O2S[2]
Molecular Weight 196.26 g/mol [2]
SMILES Code O=C(O)CC1=CC=C(SCC)C=C1[2]
MDL Number MFCD02664816[2]

Physicochemical Properties

Understanding the physicochemical properties of (4-Ethylsulfanyl-phenyl)-acetic acid is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueNotes
Appearance SolidGeneral expectation for this class of compounds.
Storage Cold-chain transportation recommended[2]

Further experimental data on properties such as melting point, boiling point, and solubility are essential for practical laboratory use and can be determined using standard analytical techniques.

Synthesis and Manufacturing

Conceptual Synthesis Workflow

A plausible synthetic route could involve the Suzuki coupling of a suitable ethyl-thiophenyl boronic acid with a haloacetic acid derivative, or a similar cross-coupling strategy. The choice of base and catalyst is critical, with potassium carbonate (K2CO3) often providing good results in such reactions.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_catalyst Catalyst System cluster_product_formation Intermediate & Final Product Boronic_Acid 4-(Ethylsulfanyl)phenylboronic acid Coupling Suzuki Coupling Boronic_Acid->Coupling Haloacetic_Ester Ethyl bromoacetate Haloacetic_Ester->Coupling Intermediate_Ester Ethyl (4-Ethylsulfanyl-phenyl)acetate Coupling->Intermediate_Ester Catalyst Pd(OAc)2 / Ligand Catalyst->Coupling Base K2CO3 Base->Coupling Final_Product (4-Ethylsulfanyl-phenyl)-acetic acid Intermediate_Ester->Final_Product Hydrolysis

Caption: Conceptual workflow for the synthesis of (4-Ethylsulfanyl-phenyl)-acetic acid via Suzuki coupling.

Experimental Protocol: General Suzuki Coupling for Phenylacetic Acid Derivatives

This protocol is adapted from a general method for Suzuki coupling to produce phenylacetic acid derivatives and should be optimized for the specific synthesis of (4-Ethylsulfanyl-phenyl)-acetic acid.

  • Reaction Setup : In a round-bottom flask, dissolve the aryl boronic ester (1.0 eq) and the bromoacetic acid ester (1.2 eq) in a suitable solvent such as THF.

  • Catalyst and Base Addition : Add the palladium catalyst, such as Pd(OAc)2 (0.05 eq), a suitable ligand (e.g., P(Nap)3), and a base like K2CO3 or K3PO4 (2.0 eq).

  • Reaction Execution : Stir the reaction mixture at room temperature or gentle heat until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Hydrolysis : The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or HCl in dioxane/water).

Analytical Characterization

To ensure the identity and purity of synthesized (4-Ethylsulfanyl-phenyl)-acetic acid, a suite of analytical techniques should be employed. Documentation for this compound from suppliers often includes NMR, HPLC, and LC-MS data.[3]

TechniquePurposeExpected Observations
1H NMR Structural elucidation and confirmationSignals corresponding to the ethyl group (triplet and quartet), the aromatic protons, and the methylene protons of the acetic acid moiety.
13C NMR Carbon skeleton confirmationResonances for the ethyl carbons, aromatic carbons (including the carbon attached to sulfur), the methylene carbon, and the carbonyl carbon.
LC-MS Purity assessment and molecular weight confirmationA prominent peak corresponding to the mass of the molecule [M-H]- or [M+H]+.
HPLC Quantitative purity analysisA single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Applications in Research and Drug Development

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry.[4][5] They are integral to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and serve as versatile intermediates for a wide range of pharmaceuticals.[1][4] The introduction of a sulfur-containing functional group, such as the ethylsulfanyl group, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Roles:
  • Intermediate for Novel Therapeutics : (4-Ethylsulfanyl-phenyl)-acetic acid can serve as a starting material for more complex molecules with potential biological activity.

  • Bioisosteric Replacement : The phenylacetic acid moiety itself can be considered a bioisostere for other functional groups in drug design.[1]

  • Fragment-Based Drug Discovery : As a fragment, it can be used in screening campaigns to identify new binding motifs for therapeutic targets.

Applications_Logic cluster_applications Potential Applications in Drug Development Core_Compound (4-Ethylsulfanyl-phenyl)-acetic acid Intermediate Chemical Intermediate Core_Compound->Intermediate Used in synthesis of Bioisostere Bioisosteric Scaffold Core_Compound->Bioisostere Acts as a Fragment Fragment for Screening Core_Compound->Fragment Utilized as a APIs Active Pharmaceutical Ingredients (APIs) Intermediate->APIs Leads to Drug_Design Lead Optimization Bioisostere->Drug_Design Applied in Screening Fragment-Based Screening Fragment->Screening Used in

Caption: Logical relationships of (4-Ethylsulfanyl-phenyl)-acetic acid's applications in drug development.

Safety and Handling

While a specific safety data sheet (SDS) for (4-Ethylsulfanyl-phenyl)-acetic acid is not detailed in the search results, general precautions for related phenylacetic acid derivatives should be followed. These compounds are often irritants.

General Safety Precautions:
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Handling : Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Wash hands thoroughly after handling.[6][7]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[6][8]

  • First Aid :

    • In case of eye contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][8]

    • In case of skin contact : Wash off with soap and plenty of water.[8] If skin irritation persists, call a physician.[6]

    • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[8]

    • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

Conclusion

(4-Ethylsulfanyl-phenyl)-acetic acid is a valuable chemical compound with significant potential, particularly as an intermediate in the synthesis of novel pharmaceutical agents. Its synthesis, based on modern cross-coupling methodologies, is feasible, and its characterization relies on standard analytical techniques. A thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • Veer-Chemie. 4-(Methylsulfonyl)phenyl acetic acid.
  • ChemBK. (4-methylsulfanyl-phenyl)-acetic acid.
  • BLDpharm. 2-[4-(Ethylsulfanyl)phenyl]acetic acid.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Guidechem. amino[4-(methylsulfanyl)phenyl]acetic acid 7292-80-0.
  • Fisher Scientific.
  • Cayman Chemical.
  • ResearchGate. (PDF) [4-(Methylsulfonyl)phenyl]acetic acid.
  • MOLBASE. [2-(4-Phenylsulfanyl-phenyl)-ethylsulfanyl]-acetic acid ethyl ester|107291-80-5.
  • PubChem. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403.
  • Sigma-Aldrich.
  • Inventiva Pharma.
  • Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2).
  • Alfa Chemistry. CAS 7292-80-0 AMINO[4-(METHYLSULFANYL)PHENYL]ACETIC ACID.
  • PubChem. 2-(4-(Phenylthio)phenyl)acetic acid | C14H12O2S | CID 238608.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • Wikipedia. Phenylacetic acid.
  • FooDB. PHENYLACETIC ACID.
  • BLDpharm. 2-[3-(Ethylsulfanyl)phenyl]acetic acid.
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • YouTube.
  • Silver Fern Chemical. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing.
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • The Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Considerations and Protocol for the Friedel-Crafts Alkylation of (4-Ethylsulfanyl-phenyl)-acetic acid

Abstract: The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings, a critical transformation in the synthesis of pharmaceuticals and fine chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[1][2] This application note provides a comprehensive guide for researchers tackling the Friedel-Crafts alkylation of a structurally complex substrate, (4-Ethylsulfanyl-phenyl)-acetic acid. We delve into the mechanistic nuances dictated by the substrate's unique electronic properties, detailing the challenges posed by the dual functionality of an activating ethylsulfanyl group and a deactivating, Lewis-basic acetic acid group. A detailed, step-by-step protocol is presented as a robust starting point for experimentation, complemented by a thorough troubleshooting guide and a discussion of superior alternative strategies, such as Friedel-Crafts acylation followed by reduction. This document is designed to equip researchers in drug development and synthetic chemistry with the expertise to approach this challenging yet valuable transformation with confidence and strategic foresight.

Part 1: Mechanistic & Strategic Considerations

The success of a Friedel-Crafts reaction hinges on a clear understanding of the substrate's electronic nature and potential interactions with the catalytic system. The target molecule, (4-Ethylsulfanyl-phenyl)-acetic acid, presents a fascinating case study due to its conflicting substituent effects.

The General Mechanism of Friedel-Crafts Alkylation

The reaction proceeds via electrophilic aromatic substitution. The primary steps involve the generation of a potent electrophile, typically a carbocation, from an alkyl halide using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[3][4] The π-electron system of the aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] Aromaticity is subsequently restored through the deprotonation of this intermediate, yielding the final alkylated product and regenerating the catalyst.[2][3]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromaticity Restoration R_X Alkyl Halide (R-X) Carbocation Carbocation Electrophile (R⁺) + [X-AlCl₃]⁻ R_X->Carbocation Coordination & Ionization AlCl3_1 Lewis Acid (AlCl₃) AlCl3_1->Carbocation Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Electrophilic Attack Arene Aromatic Ring Arene->Sigma_Complex π-bond attack Product Alkylated Arene Sigma_Complex->Product Deprotonation by [X-AlCl₃]⁻ AlCl3_2 Catalyst Regeneration (AlCl₃) Product->AlCl3_2

Figure 1: General workflow for Friedel-Crafts Alkylation.
Substrate Analysis: (4-Ethylsulfanyl-phenyl)-acetic acid

The regiochemical outcome of the alkylation is dictated by the directing effects of the two substituents on the phenyl ring.

  • (-SCH₂CH₃) Ethylsulfanyl Group: The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This effect increases the ring's nucleophilicity, making it an activating group . It directs incoming electrophiles to the ortho and para positions.

  • (-CH₂COOH) Acetic Acid Group: The carboxylic acid moiety is an electron-withdrawing group, which decreases the ring's nucleophilicity, making it a deactivating group . It also directs incoming electrophiles to the ortho and para positions.

Combined Directing Effects: The two groups are situated para to each other. The activating ethylsulfanyl group will exert the dominant influence on regioselectivity. It strongly directs substitution to its two adjacent (ortho) positions. The deactivating acetic acid group also directs to its ortho positions, which are the same carbons. Therefore, the directing effects are synergistic, and alkylation is strongly predicted to occur at the positions ortho to the ethylsulfanyl group (and meta to the acetic acid group).

Critical Challenges & Strategic Planning

Direct alkylation of this substrate is fraught with several potential complications that must be addressed proactively.

  • Catalyst Stoichiometry: Both the carboxylic acid's hydroxyl group and the sulfur's lone pair are Lewis basic. They will form complexes with the AlCl₃ catalyst.[6][7] This non-catalytic consumption means that a stoichiometric amount of the Lewis acid is required. It is essential to use at least two equivalents of AlCl₃: one to complex with the carboxylic acid and another to act as the catalyst. A slight excess (e.g., 2.2 - 2.5 equivalents) is often prudent.

  • Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the propensity of primary and some secondary carbocations to rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[4][8][9] This can lead to a mixture of isomeric products. To circumvent this, one should select an alkylating agent that either forms a stable carbocation (e.g., tert-butyl chloride) or cannot rearrange (e.g., methyl or ethyl halide).

  • Polyalkylation: The product of the initial alkylation contains an additional electron-donating alkyl group, which can make the product ring more reactive than the starting material.[5][8] This can lead to the addition of multiple alkyl groups. This issue is best mitigated by using a large excess of the aromatic substrate relative to the alkylating agent, although this is not always practical or cost-effective.

Part 2: Experimental Protocol - A Model System

This protocol describes the alkylation of (4-Ethylsulfanyl-phenyl)-acetic acid with tert-butyl chloride, an alkylating agent chosen to avoid carbocation rearrangement.

Reaction Scheme: (A proper chemical drawing would be placed here showing (4-Ethylsulfanyl-phenyl)-acetic acid reacting with tert-butyl chloride and AlCl₃ to yield 2-tert-butyl-4-(ethylsulfanyl)-phenylacetic acid)

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PurityNotes
(4-Ethylsulfanyl-phenyl)-acetic acidC₁₀H₁₂O₂S196.27>98%Starting material
Aluminum Chloride (anhydrous)AlCl₃133.34>99%Lewis acid catalyst, handle in glovebox
tert-Butyl chlorideC₄H₉Cl92.57>99%Alkylating agent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93>99.8%Reaction solvent, dried over mol. sieves
Hydrochloric Acid, concentratedHCl36.4637%For workup
Deionized WaterH₂O18.02-For workup and extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACSDrying agent
Step-by-Step Protocol

Rationale: This procedure is conducted under an inert atmosphere to prevent the moisture-sensitive Lewis acid from decomposing. The slow, cooled addition of reagents controls the exothermic reaction.

  • Preparation (Inert Atmosphere):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • To the flask, add (4-Ethylsulfanyl-phenyl)-acetic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a glovebox, weigh anhydrous aluminum chloride (AlCl₃, 2.2 eq) into a dry, sealed container. Add it portion-wise to the stirred solution at 0 °C.

      • Causality: The portion-wise addition helps manage the heat generated from the exothermic complexation of AlCl₃ with the substrate. A dark, viscous complex is expected to form.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete complexation.

    • Add tert-butyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression & Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully in dilute HCl, extract with ethyl acetate, and spot on a silica plate.

  • Workup and Quenching:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

      • Causality & Safety: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The acid hydrolyzes the aluminum complexes and protonates the carboxylate.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Part 3: Troubleshooting & Alternative Strategies

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Yield 1. Insufficient catalyst due to complexation. 2. Deactivated Lewis acid from moisture exposure. 3. Ring is too deactivated for the chosen conditions.1. Increase the loading of AlCl₃ to 2.5-3.0 equivalents. 2. Ensure all glassware is rigorously dried and reagents are anhydrous. 3. Consider a more reactive alkylating agent or a stronger Lewis acid system (e.g., SbCl₅). Alternatively, protect the carboxylic acid as an ester to reduce ring deactivation before alkylation.[10]
Polyalkylation The mono-alkylated product is more reactive than the starting material.Use a larger excess of the (4-Ethylsulfanyl-phenyl)-acetic acid substrate relative to the alkylating agent. This favors the reaction of the alkylating agent with the more abundant starting material.
Complex Mixture Carbocation rearrangement of the alkylating agent (if not using a tertiary halide).Use an alkylating agent that forms a stable, non-rearranging carbocation (e.g., tert-butyl or benzyl halides). For introducing primary alkyl chains, the superior strategy is Friedel-Crafts acylation followed by reduction.
Superior Alternative: Friedel-Crafts Acylation & Reduction

To overcome the primary limitations of alkylation (rearrangements and polyalkylation), a two-step acylation-reduction sequence is the preferred industrial and laboratory method for introducing primary alkyl chains.[11][12]

  • Friedel-Crafts Acylation: The aromatic ring is reacted with an acyl chloride or anhydride in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange .[9][12] Furthermore, the product is a ketone, which contains a deactivating acyl group, preventing further reactions (polyacylation).[5][8]

  • Reduction: The ketone is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

G Start (4-Ethylsulfanyl-phenyl)-acetic acid Acylation Step 1: Friedel-Crafts Acylation Start->Acylation Acyl_Cl Acyl Chloride (RCOCl) + AlCl₃ Acyl_Cl->Acylation Intermediate Aryl Ketone Intermediate (No Rearrangement, Deactivated Ring) Acylation->Intermediate Forms stable acylium ion Reduction Step 2: Ketone Reduction (e.g., Wolff-Kishner) Intermediate->Reduction Final_Product Final Alkylated Product Reduction->Final_Product Clean conversion to alkyl group

Figure 2: Superior two-step workflow via acylation-reduction.

Conclusion

The Friedel-Crafts alkylation of (4-Ethylsulfanyl-phenyl)-acetic acid is a challenging transformation that requires careful consideration of the substrate's electronic properties and potential side reactions. Success is predicated on using a supra-stoichiometric amount of a high-quality Lewis acid catalyst under strictly anhydrous conditions. While direct alkylation is feasible, particularly with alkylating agents that form stable carbocations, researchers should recognize the inherent limitations of this reaction. For introducing alkyl chains prone to rearrangement or to ensure monosubstitution, the more robust and reliable two-step strategy of Friedel-Crafts acylation followed by reduction is highly recommended.

References

  • Chemistry Steps. (2025, December 9). Synthesis of Ibuprofen. Chemistry Steps.

  • Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen. Google Patents.

  • ResearchGate. (n.d.). Ibuprofen: synthesis and properties. ResearchGate.

  • Bloom Tech. (2023, August 9). What is green synthesis of ibuprofen? Bloom Tech.

  • Central College. (2019, April 11). Ibuprofen Synthesis. Synaptic.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

  • Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation. Echemi.

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.

  • TutorChase. (n.d.). Why is the Friedel-Crafts reaction important? TutorChase.

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation. Chemistry Steps.

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.

  • Aromatic Rings. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps.

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Application

Application Note & Protocols: A Guide to the Storage and Stability of (4-Ethylsulfanyl-phenyl)-acetic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of (4-Ethylsulfanyl-phenyl)-acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of (4-Ethylsulfanyl-phenyl)-acetic acid. As a sulfur-containing aryl acetic acid derivative, this compound possesses specific structural motifs—namely a thioether (sulfanyl) linkage and a carboxylic acid group—that necessitate careful consideration to prevent degradation. This guide outlines the potential degradation pathways, provides detailed protocols for forced degradation and long-term stability studies based on international guidelines, and recommends optimal storage conditions to ensure the compound's integrity, purity, and performance in research and development applications.

Introduction and Physicochemical Profile

(4-Ethylsulfanyl-phenyl)-acetic acid is an organic compound of interest in medicinal chemistry and materials science, often used as a synthetic building block. Its stability is paramount for the reliability and reproducibility of experimental results. The molecule's structure features a phenylacetic acid core, which is common in various biologically active molecules, and an ethylsulfanyl group, which introduces a sulfur atom susceptible to environmental factors. Understanding the chemical liabilities of this compound is the first step in designing robust handling and formulation strategies.[]

Table 1: Physicochemical Properties of (4-Ethylsulfanyl-phenyl)-acetic acid and Related Analogs

Property (4-Ethylsulfanyl-phenyl)-acetic acid (4-Methylsulfanyl-phenyl)-acetic acid
CAS Number 3583-58-2[2] 16188-55-9[3][4]
Molecular Formula C₁₀H₁₂O₂S[2] C₉H₁₀O₂S[3][4]
Molecular Weight 196.26 g/mol [2] 182.24 g/mol [3][4]
Appearance Crystalline Solid (Typical) White to Orange powder/crystal[3]
Melting Point Data not readily available 97-98°C[3]

| pKa (Predicted) | ~4.3 | 4.34 ± 0.10[3] |

Recommended Long-Term Storage Conditions

To maintain the long-term integrity of (4-Ethylsulfanyl-phenyl)-acetic acid, control over environmental variables is critical. The following conditions are recommended based on the compound's chemical structure and general principles for handling sulfur-containing organic compounds.[5][6]

Table 2: Recommended Storage and Handling Summary

Parameter Recommended Condition Rationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the rate of potential thermal degradation and slows down oxidative processes. While some related compounds are stable at room temperature, refrigeration provides an added layer of security against thermal stress.[3]
Atmosphere Inert Gas (Argon or Nitrogen) The thioether moiety is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thereby preventing the formation of sulfoxide and sulfone impurities.
Light Amber Vial / Protect from Light Aromatic compounds can be photosensitive and may degrade upon exposure to UV or visible light.[7][8] Opaque or amber containers are essential to prevent photolytic degradation.
Humidity Tightly Sealed Container in a Dry Environment The compound is a carboxylic acid and may be hygroscopic. Absorbed moisture can promote hydrolysis or other degradative reactions. A tightly sealed container in a desiccated environment is crucial.[9][10]

| Container | Tightly closed, non-reactive material (e.g., glass) | Prevents contamination and exposure to moisture and air.[6][9][11] |

Potential Degradation Pathways

The chemical stability of a molecule is dictated by its functional groups.[12] For (4-Ethylsulfanyl-phenyl)-acetic acid, three primary degradation pathways should be considered: oxidation, hydrolysis, and photolysis. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting degradation profiles.[13][14]

  • Oxidation: The electron-rich sulfur atom in the ethylsulfanyl group is the most likely site for oxidation. It can be oxidized to the corresponding sulfoxide and, under more aggressive conditions, further to the sulfone. This is a common degradation pathway for sulfide-containing molecules.[8]

  • Hydrolysis: While the amide bond is more famously susceptible to hydrolysis, the carboxylic acid functional group can participate in reactions, particularly in solution and at pH extremes, although it is generally more stable.

  • Photolysis: The aromatic ring can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products.[7]

G cluster_main Potential Degradation Pathways parent (4-Ethylsulfanyl-phenyl)-acetic acid (Parent Compound) sulfoxide (4-Ethylsulfinyl-phenyl)-acetic acid (Sulfoxide Impurity) parent->sulfoxide Oxidation [O] photo Photolytic Degradation Products parent->photo Light (hν) sulfone (4-Ethylsulfonyl-phenyl)-acetic acid (Sulfone Impurity) sulfoxide->sulfone Further Oxidation [O]

Caption: Potential degradation pathways for (4-Ethylsulfanyl-phenyl)-acetic acid.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of stability-indicating analytical methods.[7][12][13] The goal is to achieve 5-20% degradation of the active substance.[8]

Objective: To intentionally degrade (4-Ethylsulfanyl-phenyl)-acetic acid under various stress conditions to identify potential degradants.

Materials:

  • (4-Ethylsulfanyl-phenyl)-acetic acid

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (T=0).

  • Stress Conditions: Expose aliquots of the stock solution or solid material to the conditions outlined in Table 3.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to the target concentration, and analyze by the stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition Protocol Details Rationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48 hours. To evaluate stability in acidic conditions, which can catalyze hydrolysis.[8][13]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at room temp for 2, 6, 24 hours. To evaluate stability in alkaline conditions. Base-catalyzed hydrolysis is often faster than acid-catalyzed.[8][13]
Oxidation Mix stock solution with 3% H₂O₂. Incubate at room temp for 2, 6, 24 hours. Protect from light. To mimic oxidative stress. The thioether is a primary target for oxidation.[7][13]
Thermal Stress Store solid compound in an oven at 80°C for 7 days. To assess the impact of high temperature on the solid-state stability of the compound.[7]

| Photostability | Expose solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | To assess the compound's sensitivity to light, a common stressor for aromatic molecules.[7] |

Protocol for Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf-life for the compound under defined storage conditions, following international guidelines such as those from the ICH and WHO.[15][16][17][18]

Objective: To monitor the purity and integrity of (4-Ethylsulfanyl-phenyl)-acetic acid over an extended period under controlled storage conditions.

Procedure:

  • Batch Selection: Use at least one representative batch of the compound with a known purity profile.

  • Container Closure System: Package the material in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

  • Storage: Place samples in calibrated stability chambers set to the conditions in Table 4.

  • Testing Schedule: At each designated time point, remove samples and perform a full analysis, including appearance, assay (purity), and degradation products using a validated stability-indicating method.

Table 4: Long-Term and Accelerated Stability Study Design (as per ICH/WHO)

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or proposed re-test period) 0, 3, 6, 9, 12 months, then annually[15][17]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[18] |

A "significant change" is typically defined as a failure to meet the established specification, such as a drop in purity or the rise of a specific degradant above an accepted threshold.[17]

G cluster_storage Stability Storage cluster_testing Periodic Testing start Select Representative Batch of Compound package Package in Final Container Closure System start->package initial_test Time-Zero Analysis (Assay, Purity, Appearance) package->initial_test long_term Long-Term 25°C / 60% RH initial_test->long_term accelerated Accelerated 40°C / 75% RH initial_test->accelerated lt_pull Pull Long-Term Samples (3, 6, 9, 12... mos) long_term->lt_pull accel_pull Pull Accelerated Samples (3, 6 mos) accelerated->accel_pull analysis Perform Full Analysis (Stability-Indicating Method) lt_pull->analysis accel_pull->analysis evaluation Evaluate Data (Assess for Significant Change) analysis->evaluation end Establish Re-Test Period & Storage Statement evaluation->end

Caption: Workflow for a formal stability study program.

References

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methylsulphonylphenylacetic acid.
  • World Health Organization. (n.d.). Annex 10 - ICH Guideline Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemBK. (2024, April 9). (4-methylsulfanyl-phenyl)-acetic acid.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Safety Guide. (n.d.). Sulfur Storage & Handling Tips.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet for 4-(Methylsulfonyl)phenylacetic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet for Phenylacetic Acid.
  • ESPI Metals. (n.d.). Safety Data Sheet for Sulfur.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • BASF. (2026, February 13). Safety data sheet.
  • Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • BLDpharm. (n.d.). 2-[4-(Ethylsulfanyl)phenyl]acetic acid.
  • Tiger-Sul. (n.d.). The Basics of Safely Handling Sulfur Fertilizer Products.
  • Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing.
  • PubChem. (n.d.). 4-(Methylthio)phenylacetic acid.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for (4-Ethylsulfanyl-phenyl)-acetic acid

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (4-Ethylsulfanyl-phenyl)-ace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (4-Ethylsulfanyl-phenyl)-acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the method development process. We will compare two common reversed-phase columns and present the experimental data that validates our final method choice, ensuring it is fit for purpose in a regulated environment.

Part 1: Foundational Strategy - Understanding the Analyte

The cornerstone of any successful analytical method is a thorough understanding of the target analyte. (4-Ethylsulfanyl-phenyl)-acetic acid is an aromatic carboxylic acid. Its structure dictates its physicochemical properties, which in turn govern its chromatographic behavior.

  • Structure: The molecule contains a phenyl ring, a carboxylic acid group, and an ethylsulfanyl group.

  • Key Physicochemical Properties:

    • Acidity (pKa): The carboxylic acid group makes the molecule acidic. Like similar phenylacetic acids, its pKa is estimated to be around 4.0-4.5[1]. This is the most critical parameter for method development, as the molecule's ionization state is pH-dependent.

    • Polarity (LogP): The presence of the phenyl and ethyl groups lends it significant nonpolar character, while the carboxylic acid provides polarity. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) HPLC.

    • UV Absorbance: The phenyl ring is a strong chromophore. Aromatic carboxylic acids typically exhibit strong absorbance at low UV wavelengths (around 210-230 nm)[2][3]. The sulfur-containing substituent may also contribute to absorbance at slightly higher wavelengths.

Based on these properties, the most logical chromatographic approach is ion-suppression reversed-phase HPLC . By maintaining the mobile phase pH well below the analyte's pKa (e.g., pH < 3), we ensure the carboxylic acid remains in its neutral, protonated form. This uncharged state enhances its hydrophobicity, leading to better retention and peak shape on a nonpolar stationary phase[4].

Part 2: Systematic Method Development & Comparative Analysis

Our development process is a systematic workflow designed to optimize selectivity and resolution between the main analyte and any potential impurities or degradants.

G cluster_0 Phase 1: Analyte & Strategy cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Specificity Challenge cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, UV Spectra, Polarity) B Select Chromatographic Mode (Reversed-Phase Ion Suppression) A->B Informs Choice C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (Organic Modifier, pH, Gradient) C->D Iterative Process E Detector Wavelength Selection (UV Scan) D->E F Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) E->F G Analyze Stressed Samples (Peak Purity Analysis) F->G H Final Method Selection & Validation Plan G->H Confirms Specificity

Caption: Workflow for HPLC Method Development.

Column Selection: A Comparative Approach

The choice of stationary phase is paramount for achieving the desired selectivity. We compared two robust and commonly used reversed-phase columns with differing retention mechanisms.

  • Standard C18 (L1 packing): A workhorse column that separates primarily based on hydrophobic interactions. Its long alkyl chains provide high retentivity for nonpolar compounds.

  • Phenyl-Hexyl (L11 packing): This phase offers a mixed-mode retention mechanism. It provides hydrophobic interactions via its hexyl chains and π-π interactions between its phenyl rings and the aromatic ring of the analyte[5]. This can offer unique selectivity for aromatic compounds and their impurities.

Mobile Phase Optimization

An isocratic method was developed for simplicity and robustness.

  • Aqueous Phase: A 0.1% phosphoric acid solution in water was chosen. This provides a mobile phase pH of approximately 2.1, ensuring complete suppression of the analyte's ionization[3][6][7].

  • Organic Modifier: Acetonitrile was selected over methanol. Acetonitrile often provides better peak shapes for acidic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths[5].

  • Isocratic Composition: The ratio of 0.1% H₃PO₄ to acetonitrile was systematically varied to achieve a retention time for the main peak of approximately 5-10 minutes, allowing sufficient resolution from the solvent front and any early-eluting impurities.

Proving Specificity: Forced Degradation

To ensure the method is "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation studies intentionally stress the API to generate these products[8][9]. This is a critical regulatory requirement for purity methods[10].

G cluster_stress Stress Conditions API (4-Ethylsulfanyl-phenyl) -acetic acid (API) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Therm Thermal (80°C, Solid) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Profile Degradation Profile (API + Degradants) Acid->Profile Base->Profile Ox->Profile Therm->Profile Photo->Profile Analysis HPLC Analysis: Confirm Peak Purity & Resolution Profile->Analysis

Caption: Forced Degradation Experimental Design.

Part 3: Experimental Protocols & Comparative Data

Detailed Forced Degradation Protocol

Objective: To generate potential degradation products of (4-Ethylsulfanyl-phenyl)-acetic acid under various stress conditions. A target degradation of 5-20% is ideal[10][11].

  • Sample Preparation: Prepare a stock solution of (4-Ethylsulfanyl-phenyl)-acetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of solid API in an oven at 80°C for 48 hours. Dissolve in the diluent to a concentration of 0.5 mg/mL before analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve and analyze.

  • Control Sample: A stock solution diluted to 0.5 mg/mL with diluent and stored at 4°C is analyzed alongside the stressed samples.

Final Optimized HPLC Method Protocol
  • Instrument: HPLC system with UV/PDA Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (Final selected column).

  • Mobile Phase: Isocratic elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Run Time: 15 minutes.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance of the two columns tested using the optimized mobile phase. Data is shown for the API and a major degradant peak observed during the base hydrolysis stress condition.

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) Acceptance Criteria
Retention Time (API) 8.2 min6.5 min -
Retention Time (Degradant) 7.6 min5.1 min -
Resolution (Rs) between API & Degradant 1.62.8 Rs > 2.0
Tailing Factor (Tf) for API 1.41.1 Tf ≤ 1.5
Theoretical Plates (N) for API 8,50011,200 > 2000
Justification for Final Method Selection

Based on the comparative data, the Phenyl-Hexyl column was selected for the final method. The justification is threefold:

  • Superior Resolution: It provided a resolution value of 2.8, well above the acceptable limit of 2.0, ensuring baseline separation between the API and the critical degradant pair. The C18 column failed to meet this criterion.

  • Excellent Peak Shape: The tailing factor of 1.1 indicates a highly symmetrical peak, which is crucial for accurate integration and quantification.

  • Higher Efficiency: The greater number of theoretical plates indicates a more efficient separation, leading to sharper peaks and better overall performance.

Part 4: Method Validation - The Path to a GMP-Ready Method

While this guide focuses on development, the final step is formal validation according to ICH Q2(R1) guidelines. The developed method, having demonstrated specificity through forced degradation, is now ready for this process. The validation protocol would include:

  • Specificity: Already demonstrated. Peak purity analysis using a PDA detector across all stressed samples would confirm no co-eluting peaks.

  • Linearity: Analyzing a minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration) to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: Determined by analyzing samples with known amounts of API spiked into a placebo matrix (recovery studies).

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally varying method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Conclusion

This guide has detailed a systematic, science-driven process for developing a stability-indicating HPLC method for the purity determination of (4-Ethylsulfanyl-phenyl)-acetic acid. By comparing two distinct reversed-phase columns and challenging the method with forced degradation studies, we have established a final protocol that is specific, robust, and ready for formal validation. The use of a Phenyl-Hexyl stationary phase provided superior resolution and peak shape, underscoring the importance of screening multiple column chemistries to achieve optimal selectivity for aromatic analytes and their degradation products.

References

  • Matysová, L., & Šícho, V. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 871-903. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • ChemBK. (2024). (4-methylsulfanyl-phenyl)-acetic acid. Retrieved from [Link]

  • Namera, A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4894. [Link]

  • Scher, C. F., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 1-6. [Link]

  • Gulaboski, R., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 229-235. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 229-235. [Link]

  • Al-Laham, B., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 366. [Link]

  • Jo, A. R., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(6), 631-638. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Ethylphenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. [Link]

  • Harmita, H., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Young Pharmacists, 9(1), 39-44. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2022). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Retrieved from [Link]

  • Goud, G., et al. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International, 34(46B), 1-11. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry, 15(2), 972-978. [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal and Management of (4-Ethylsulfanyl-phenyl)-acetic acid

[1][2] Executive Summary & Chemical Profile (4-Ethylsulfanyl-phenyl)-acetic acid (also known as 4-(ethylthio)phenylacetic acid) presents a dual challenge in waste management: it functions as a weak organic acid while con...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

(4-Ethylsulfanyl-phenyl)-acetic acid (also known as 4-(ethylthio)phenylacetic acid) presents a dual challenge in waste management: it functions as a weak organic acid while containing a sulfide (thioether) moiety.[1][2] Improper disposal can lead to the generation of toxic sulfur oxides (SOx) upon uncontrolled combustion or dangerous exothermic reactions if mixed with strong oxidizers.[1][2]

This guide defines the authoritative protocol for the segregation, neutralization, and final disposal of this compound, ensuring compliance with RCRA standards and minimizing laboratory risk.

Chemical Identity & Hazard Matrix
ParameterSpecification
CAS Number 3583-58-2
Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Physical State White to off-white solid/powder
Acidity (pKa) ~4.3 (Predicted, similar to phenylacetic acid)
Key Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2] Potential stench (organosulfur).[1][2]
Reactivity Incompatible with Strong Oxidizers (risk of sulfoxide/sulfone formation) and Strong Bases .

Waste Characterization & Segregation Logic

Effective disposal begins with strict segregation.[1][2] This compound must not be treated as generic organic waste due to its sulfur content and acidity.[1][2]

Critical Segregation Rules
  • NO Oxidizers: Never mix with nitric acid, perchlorates, or peroxides.[1][2] The sulfide group (-S-) can be violently oxidized to sulfoxides or sulfones.[1][2]

  • NO Halogenated Solvents: Unless unavoidable, keep separate from chloroform/DCM streams to reduce incineration costs and complexity.[1][2]

  • Sulfur-Bearing Stream: Label clearly as "Organosulfur Waste." This signals to the disposal facility that incineration requires flue gas scrubbing (to capture SO₂).[1][2]

Decision Logic: Waste Stream Assignment

The following logic gate determines the correct waste container for your specific workflow.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid or Liquid? Start->IsSolid Solid Solid Waste (Powder/Crystals) IsSolid->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) IsSolid->Liquid Liquid SolidContainer Container: Solid Hazardous Waste Label: 'Solid Organic Acid w/ Sulfur' Solid->SolidContainer CheckSolvent Solvent Type? Liquid->CheckSolvent Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH, Acetone) CheckSolvent->NonHalogenated HaloContainer Container: Halogenated Organics *Note Sulfur Content on Tag* Halogenated->HaloContainer NonHaloContainer Container: Non-Halogenated Organics *Preferred Stream* NonHalogenated->NonHaloContainer

Figure 1: Decision tree for segregating (4-Ethylsulfanyl-phenyl)-acetic acid waste streams.

Detailed Disposal Protocol

Scenario A: Routine Laboratory Waste (Solids & Solutions)

Objective: Prepare waste for commercial incineration.

  • Collection:

    • Solids: Collect in a wide-mouth HDPE jar. Do not use metal containers as residual acid may corrode them over time.[1][2]

    • Liquids: Dissolve in a compatible combustible solvent (e.g., ethanol or acetone) if not already in solution.[1][2]

  • Labeling:

    • Standard Hazardous Waste Tag.[1][2]

    • Constituents: List "(4-Ethylsulfanyl-phenyl)-acetic acid" explicitly.

    • Hazard Checkboxes: Irritant, Acidic.[1][2]

    • Warning: Add a remark "Contains Organic Sulfur" (Critical for incinerator operators).[1][2]

  • Storage: Store in a secondary containment tray inside a ventilated cabinet (due to potential stench) until pickup.

Scenario B: Bench-Scale Hydrolysis/Neutralization (Small Quantities <5g)

Note: This is an optional pre-treatment to reduce hazard before disposal, only recommended for advanced personnel.[1][2]

  • Preparation: Dissolve the solid in a minimal amount of methanol.

  • Neutralization: Slowly add 1M Sodium Bicarbonate (

    
    ) solution.
    
    • Observation: Effervescence (

      
      ) will occur.[1][2]
      
    • Endpoint: Continue until bubbling ceases and pH is neutral (pH 6-8).

  • Result: You have generated Sodium 4-(ethylsulfanyl)phenylacetate.

  • Disposal: The resulting aqueous solution contains organic salts.[1][2] It must NOT be poured down the drain.[1][2] Dispose of it in the "Aqueous Organic Waste" stream.[1][2]

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent respiratory irritation from dust or odors.[1][2]

Emergency Workflow

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, N95 dust mask or half-face respirator (if powder is fine/dusty).[1][2]

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Gloves, Goggles, Respirator Alert->PPE Contain 3. Containment Cover with Vermiculite or Spill Pads PPE->Contain Neutralize 4. Neutralize (Optional) Dust with Soda Ash/Lime Contain->Neutralize Collect 5. Collection Scoop into HDPE Pail Do NOT sweep (dust hazard) Neutralize->Collect Clean 6. Decontamination Wash area with soap & water Collect->Clean

Figure 2: Step-by-step spill response protocol for phenylacetic acid derivatives.

Regulatory & Compliance Context

RCRA Classification (USA)

While (4-Ethylsulfanyl-phenyl)-acetic acid is not explicitly listed on the EPA P-list or U-list , it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • Characteristic Waste: If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1][2]

  • Generator Status: As a "Non-Regulated Chemical Waste" by strict listing, it must still be characterized by the generator.[2] The presence of the benzene ring and sulfur classifies it as High BTU Organic Waste suitable for fuel blending or incineration.[1]

DEA Watch List Awareness

Researchers must be aware that Phenylacetic acid (the parent structure) is a DEA List I Chemical (precursor for P2P/methamphetamine).[1][2]

  • Differentiation: The addition of the 4-ethylsulfanyl group significantly alters the chemistry, generally removing it from List I controls.[1][2]

  • Best Practice: Despite this, maintain strict inventory logs. Diversion of any phenylacetic acid derivative can trigger regulatory scrutiny.[1][2]

References

  • Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4-(Methylsulfonyl)phenylacetic acid. (Used for analog hazard data: Irritant/Acidic properties).[1][2] Link

  • Thermo Fisher Scientific. (2011).[1][2] Safety Data Sheet: 4-(ethylthio)phenylacetic acid. (Confirming CAS 3583-58-2 and hazard profile). Link

  • US EPA. (2024). Hazardous Waste Listings & Characteristic Wastes (RCRA). Link

  • Alberta Government. (2011).[1][2] Guidelines for the Disposal of Sulphur Containing Solid Waste. (Protocols for organosulfur waste management). Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4-Mercaptophenylacetic acid. (Analogous thio-acid handling protocols). Link

Sources

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